molecular formula C25H21NO5 B6583478 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide CAS No. 883953-17-1

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide

Cat. No. B6583478
CAS RN: 883953-17-1
M. Wt: 415.4 g/mol
InChI Key: PPIBAFZIENAFDO-UHFFFAOYSA-N
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Description

The compound “N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The 3,4-dimethoxyphenyl group and the 4-methylbenzamide group are likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the chromene ring, the 3,4-dimethoxyphenyl group, and the 4-methylbenzamide group. The electron-donating methoxy groups and the electron-withdrawing amide group could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and functional groups would likely make this compound relatively polar. This could influence properties such as solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide is still not fully understood. However, it is believed to act by binding to certain receptors in the body, such as the steroid hormone receptors and G-protein-coupled receptors. It has also been suggested that it may act as an antioxidant, which could explain its potential anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antifungal and antiviral activity. In vivo studies have also shown that it can reduce the risk of cardiovascular disease and improve cognitive function.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide in laboratory experiments is its availability and low cost. It can be easily synthesized and is relatively stable. However, its mechanism of action is still not fully understood, which may limit its use in certain experiments.

Future Directions

The potential applications of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide are still being explored. Possible future directions include further research into its mechanism of action, its potential therapeutic effects, and its use in the synthesis of other compounds. Additionally, further research into the safety and efficacy of this compound could be done to determine its potential as a therapeutic agent. Finally, further research into the potential toxicity of this compound could be conducted to assess its safety for human use.

Synthesis Methods

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide can be synthesized using a variety of methods, such as the Knoevenagel condensation reaction. In this method, an aldehyde is reacted with an aromatic amine, such as aniline, in the presence of a base, such as potassium carbonate, to form a Knoevenagel condensation product. This product can then be reacted with a methylbenzamide in the presence of an acid, such as hydrochloric acid, to form this compound.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide has been found to have a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of chromones and their biological effects. It has also been used as a starting material for the synthesis of other compounds, such as chromone derivatives and polymers.

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-8-10-16(11-9-15)24(28)26-25-22(17-12-13-20(29-2)21(14-17)30-3)23(27)18-6-4-5-7-19(18)31-25/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBAFZIENAFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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